molecular formula C13H11NO3 B6387012 4-(2-Hydroxymethylphenyl)picolinic acid CAS No. 1261967-65-0

4-(2-Hydroxymethylphenyl)picolinic acid

Cat. No.: B6387012
CAS No.: 1261967-65-0
M. Wt: 229.23 g/mol
InChI Key: CFKCQBMLMIGGRM-UHFFFAOYSA-N
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Description

This compound features a picolinic acid backbone (pyridine-2-carboxylic acid) substituted with a 2-hydroxymethylphenyl group at the 4-position. The hydroxymethyl (–CH2OH) group on the phenyl ring introduces hydrogen-bonding capacity and polarity, distinguishing it from other picolinic acid derivatives. Such structural attributes may influence its solubility, stability, and biological activity, as seen in related compounds .

Properties

IUPAC Name

4-[2-(hydroxymethyl)phenyl]pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c15-8-10-3-1-2-4-11(10)9-5-6-14-12(7-9)13(16)17/h1-7,15H,8H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFKCQBMLMIGGRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CO)C2=CC(=NC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Hydroxymethylphenyl)picolinic acid typically involves the reaction of picolinic acid with appropriate reagents to introduce the hydroxymethyl group. One common method is the Friedel-Crafts alkylation, where picolinic acid is reacted with formaldehyde in the presence of a Lewis acid catalyst, such as aluminum chloride, to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions: 4-(2-Hydroxymethylphenyl)picolinic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

    Reduction: The compound can be reduced to form the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed:

    Oxidation: 4-(2-Carboxyphenyl)picolinic acid.

    Reduction: 4-(2-Hydroxymethylphenyl)picolinic alcohol.

    Substitution: 4-(2-Nitrophenyl)picolinic acid or 4-(2-Halophenyl)picolinic acid, depending on the substituent introduced.

Scientific Research Applications

4-(2-Hydroxymethylphenyl)picolinic acid has several applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions, which can be studied for their catalytic and electronic properties.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It may be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(2-Hydroxymethylphenyl)picolinic acid involves its interaction with molecular targets, such as enzymes or receptors. The hydroxymethyl group can form hydrogen bonds with active sites, while the picolinic acid moiety can chelate metal ions, affecting the function of metalloproteins. These interactions can modulate biochemical pathways and cellular processes, leading to various biological effects.

Comparison with Similar Compounds

Data Tables

Table 1: Key Properties of Selected Picolinic Acid Derivatives

Compound Name Substituent Biological Activity Solubility/Stability Reference
5-(4-Butylphenyl)picolinic acid 4-Butylphenyl Antibacterial, antibiofilm High solubility
4-(2-Hydroxyphenyl)-6-PMPA* 2-Hydroxyphenyl Metallo-β-lactamase inhibition Moderate solubility
4-(4-Methoxyphenyl)picolinic acid 4-Methoxyphenyl Not reported Lipophilic
4-(Hydroxymethyl)picolinic acid Hydroxymethyl (direct) Pharmaceutical intermediate High polarity

*PMPA: Phosphonomethylpicolinic acid

Research Findings and Implications

Substituent Position and Bioactivity: The position of functional groups (e.g., hydroxyl at 2- vs. 4-phenyl) significantly alters bioactivity. For example, 18g (2-hydroxyphenyl) may exhibit stronger hydrogen bonding than 18e (4-hydroxyphenyl) in enzyme inhibition . The hydroxymethyl group in this compound is expected to enhance target binding compared to non-polar analogs like qy17 .

Synthesis Challenges :

  • Bulky substituents (e.g., tert-butyl in qy20 ) reduce synthetic yields and complicate purification .
  • Electron-withdrawing groups (e.g., –Cl, –CF3) improve reaction efficiency but may require optimization for scale-up .

Future Directions :

  • Comparative studies on the stability of hydroxymethyl vs. formyl (e.g., 4-(2-Formylphenyl)picolinic acid ) groups could guide drug design .
  • Computational modeling (e.g., DFT) is recommended to predict the electronic effects of substituents on reactivity and binding .

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